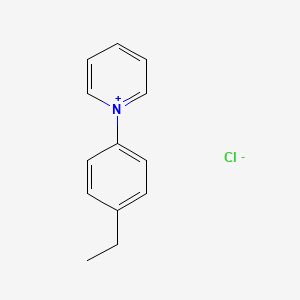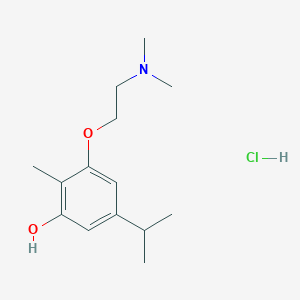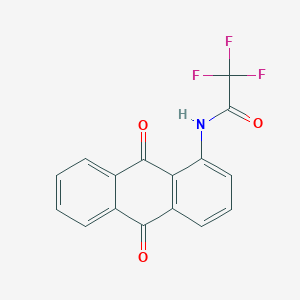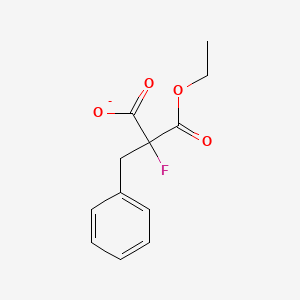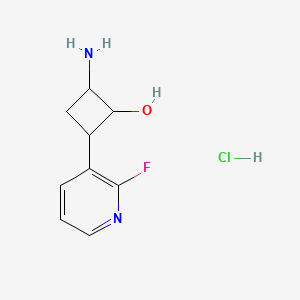![molecular formula C13H26O3Si B14084816 ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules. The TBDMS group is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagent: TBDMSCl.
Base: Imidazole or triethylamine.
Solvent: Dichloromethane.
Conditions: Room temperature.
The reaction proceeds with the formation of a silyl ether, protecting the hydroxyl group and yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of hydroxyl groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes where selective reactivity is required. The molecular targets and pathways involved include the formation and cleavage of silyl ethers, which are facilitated by specific reagents and conditions.
類似化合物との比較
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate can be compared with other silyl-protected compounds such as:
Trimethylsilyl (TMS) ethers: Less bulky and easier to remove but less stable than TBDMS ethers.
Triisopropylsilyl (TIPS) ethers: More bulky and stable but more challenging to remove.
Tert-butyldiphenylsilyl (TBDPS) ethers: Similar stability to TBDMS but with different steric properties.
The uniqueness of this compound lies in its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis.
特性
分子式 |
C13H26O3Si |
|---|---|
分子量 |
258.43 g/mol |
IUPAC名 |
ethyl (E,4S)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-8-15-12(14)10-9-11(2)16-17(6,7)13(3,4)5/h9-11H,8H2,1-7H3/b10-9+/t11-/m0/s1 |
InChIキー |
JIPMHCMBHMJNGC-USKTWTLRSA-N |
異性体SMILES |
CCOC(=O)/C=C/[C@H](C)O[Si](C)(C)C(C)(C)C |
正規SMILES |
CCOC(=O)C=CC(C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


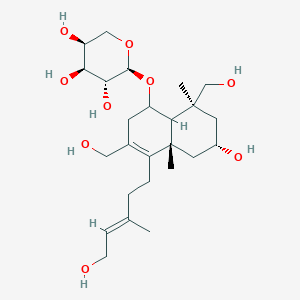
![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)


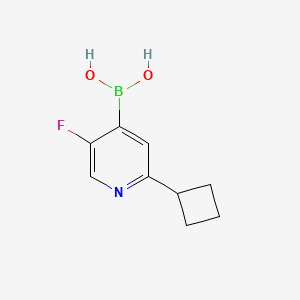
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)

![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
